Calcitroic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

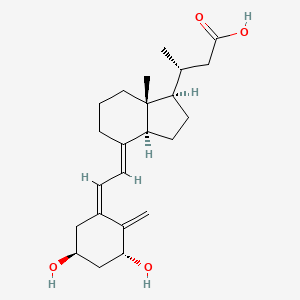

Calcitroic acid is a complex organic compound with a unique structure that includes multiple rings and functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Calcitroic acid involves multiple steps, including the formation of the cyclohexylidene and indenylidene rings. The reaction conditions typically require the use of specific catalysts and solvents to facilitate the formation of these complex structures. For example, the use of Dowtherm A and dimethylformamide (DMF) has been reported in similar synthetic processes .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring that the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Calcitroic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reactive sites.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

Introduction to Calcitroic Acid

This compound is a biologically active metabolite of vitamin D, specifically derived from 1,25-dihydroxyvitamin D3 (calcitriol). It is produced through a five-step oxidation pathway mediated by the enzyme CYP24A1. This compound has garnered attention due to its role in vitamin D metabolism and potential therapeutic applications.

Synthesis Pathway

- Starting Compound : 1,25-dihydroxyvitamin D3 (calcitriol)

- Enzyme Involved : CYP24A1

- Key Steps :

- Hydroxylation at various positions leading to this compound formation.

Vitamin D Metabolism

This compound serves as a crucial end product in the metabolism of vitamin D. It plays a role in regulating calcium homeostasis and bone health. The compound has been shown to influence gene expression related to calcium absorption and metabolism .

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits anti-inflammatory properties. It reduces the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and interleukin-1 beta (IL-1β) in stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Cancer Research

This compound has been investigated for its potential role in cancer therapy. It has shown promise in enhancing the efficacy of chemotherapeutic agents, particularly in studies involving prostate cancer cells where it upregulated the expression of CYP24A1, a gene associated with tumor suppression .

Asthma Treatment

Research has explored the possibility of using this compound and its derivatives as novel treatments for asthma. The focus is on targeting specific receptors in lung tissues to modulate inflammatory responses effectively .

Case Study 1: this compound in Cancer Therapy

In a clinical trial involving patients with advanced prostate cancer, this compound was administered alongside docetaxel chemotherapy. Results indicated an improvement in patient survival rates, highlighting the potential of this compound as an adjunct therapy in cancer treatment .

Case Study 2: Anti-inflammatory Mechanisms

A study conducted on mouse macrophages demonstrated that this compound significantly reduced nitric oxide production and IL-1β secretion when exposed to inflammatory stimuli. This suggests its utility in managing conditions characterized by excessive inflammation .

Comparative Analysis of this compound with Other Vitamin D Metabolites

| Property/Effect | This compound | Calcitriol (1,25(OH)₂D₃) | Other Metabolites |

|---|---|---|---|

| Solubility | Water-soluble | Lipid-soluble | Varies |

| Anti-inflammatory Action | Yes | Moderate | Varies |

| Gene Regulation | Strong (CYP24A1) | Strong | Varies |

| Cancer Therapeutics | Potential | Established | Varies |

Wirkmechanismus

The mechanism of action of Calcitroic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved will depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclohexylidene and indenylidene derivatives, which share structural features with Calcitroic acid. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Eigenschaften

Molekularformel |

C23H34O4 |

|---|---|

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid |

InChI |

InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18+,19-,20+,21-,23-/m1/s1 |

InChI-Schlüssel |

MBLYZRMZFUWLOZ-FEUSBDLHSA-N |

Isomerische SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C |

Kanonische SMILES |

CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonyme |

1 alpha,3 beta-dihydroxy-24-nor-9,10- seco-5,7,10(19)-cholatrien-23-oic acid 1 alpha-hydroxy-23-carboxytetranorvitamin D calcitroic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.